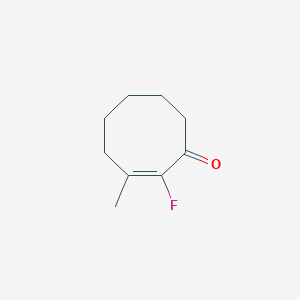
1-(4'-Methoxyphenyl)proanol-methyl-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Methoxyphenyl)proanol-methyl-d3 is a deuterated compound with the molecular formula C10H11D3O2 and a molecular weight of 169.24 . This compound is primarily used in proteomics research and is known for its stability and solubility in various organic solvents such as acetone, dichloromethane, ethyl acetate, and methanol .
Preparation Methods
The synthesis of 1-(4’-Methoxyphenyl)proanol-methyl-d3 involves the incorporation of deuterium atoms into the molecular structure. The synthetic route typically starts with the precursor compound, 1-(4’-Methoxyphenyl)propanol, which undergoes deuterium exchange reactions to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and catalysts to facilitate the exchange process. Industrial production methods may include large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4’-Methoxyphenyl)proanol-methyl-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4’-Methoxyphenyl)proanol-methyl-d3 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4’-Methoxyphenyl)proanol-methyl-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for accurate tracing and analysis in various research applications. The molecular targets and pathways involved depend on the specific research context, such as enzyme-substrate interactions in metabolic studies or receptor binding in pharmacological research.
Comparison with Similar Compounds
1-(4’-Methoxyphenyl)proanol-methyl-d3 can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/i1D3 |
InChI Key |
RELLLNVFFUWXHI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C1=CC=C(C=C1)OC)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,7aR)-6-fluoro-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13450687.png)

![tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate](/img/structure/B13450696.png)



![5-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-3-(oxan-4-ylmethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13450714.png)
![[(But-3-yn-1-yl)(methyl)sulfamoyl]amine](/img/structure/B13450729.png)




![1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B13450744.png)

